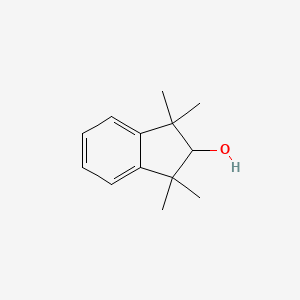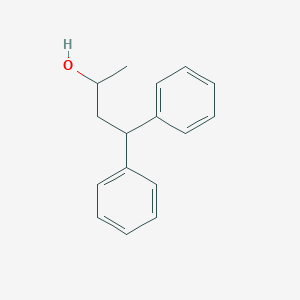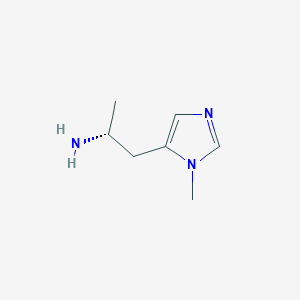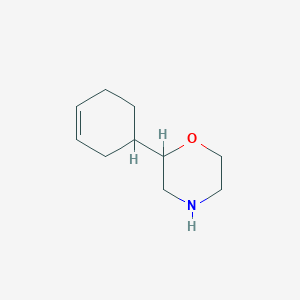![molecular formula C9H14O2 B13578085 7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
7-Oxaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxaspiro[4.5]decan-2-one: is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol It is characterized by a spirocyclic structure, which includes an oxygen atom incorporated into the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxaspiro[4.5]decan-2-one can be achieved through a Prins/pinacol cascade reaction . This method involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, which facilitates the formation of the spirocyclic structure . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Prins/pinacol cascade reaction provides a scalable route for its synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Oxaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Oxaspiro[4.5]decan-2-one is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules and natural product analogs .
Biology: The compound’s structural features are of interest in the study of enzyme-substrate interactions and the design of enzyme inhibitors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. Its unique structure may offer advantages in drug design and development.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-Oxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, depending on the specific target and the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
- 1-Oxaspiro[4.5]decan-2-one
- 1-Oxaspiro[4.5]decan-6-one
- 3-Oxaspiro[5.5]undecane-2,4-dione
Comparison: 7-Oxaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure and the presence of an oxygen atom in the ring system. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
7-oxaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C9H14O2/c10-8-2-4-9(6-8)3-1-5-11-7-9/h1-7H2 |
InChI-Schlüssel |
FFNVGMXTGDKORJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC(=O)C2)COC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate](/img/structure/B13578005.png)


![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)
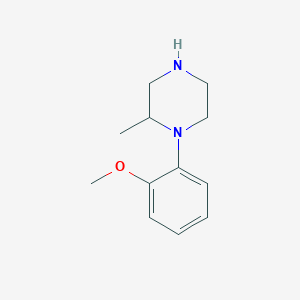
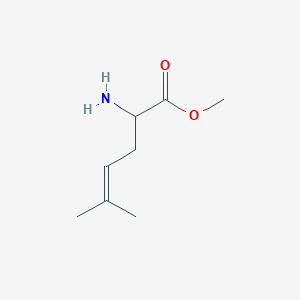
![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
